URB937: A Peripherally Restricted FAAH Inhibitor for Pain and Inflammation
URB937: A Peripherally Restricted FAAH Inhibitor for Pain and Inflammation
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of URB937, a potent and peripherally restricted inhibitor of Fatty Acid Amide Hydrolase (FAAH). URB937 represents a promising therapeutic agent for the management of pain and inflammation without the central nervous system (CNS) side effects associated with direct-acting cannabinoid receptor agonists.[1][2] This document details the mechanism of action, pharmacokinetic and pharmacodynamic properties, and key experimental protocols for the evaluation of URB937.
Core Concepts
URB937 is an O-aryl carbamate derivative that selectively inhibits FAAH, the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) and other bioactive fatty acid amides.[3][4] By inhibiting FAAH in peripheral tissues, URB937 elevates the endogenous levels of anandamide, which in turn enhances the activation of peripheral cannabinoid receptors, particularly CB1 receptors.[4][5] This targeted action at the periphery is designed to provide analgesia and anti-inflammatory effects while avoiding the psychoactive effects associated with CNS cannabinoid receptor activation.[1][2]
The peripheral restriction of URB937 is a key feature, attributed to its interaction with the ATP-binding cassette transporter G2 (ABCG2), an efflux transporter highly expressed at the blood-brain barrier (BBB).[3][6] This transporter actively removes URB937 from the CNS, thereby limiting its central activity.[3][6]
Quantitative Data Summary
The following tables summarize the key quantitative data for URB937 from preclinical studies in rodents.
Table 1: In Vitro and In Vivo Potency of URB937
| Parameter | Species | Value | Reference |
| IC50 (FAAH inhibition) | Not Specified | 26.8 nM | [7][8] |
| ED50 (Liver FAAH inhibition) | Rat (oral) | 0.9 mg/kg | [1][2] |
| ED50 (Brain FAAH inhibition) | Rat (oral) | 20.5 mg/kg | [1][2] |
| ED50 (Liver FAAH inhibition) | Mouse (oral) | 0.3 mg/kg | [3] |
| ED50 (Mechanical Hyperalgesia - Carrageenan model) | Mouse (oral) | 0.1 - 3 mg/kg (dose-dependent) | [3] |
| ED50 (Mechanical Hyperalgesia - CFA model) | Mouse (oral) | 10 mg/kg | [3] |
| ED50 (Thermal Hyperalgesia - CFA model) | Mouse (oral) | 3.1 mg/kg | [3] |
| ED50 (Mechanical Allodynia - Neuropathic pain) | Mouse (oral) | 1.3 mg/kg | [3] |
Table 2: Pharmacokinetic Properties of URB937 in Male Rats (3 mg/kg dose)
| Parameter | Route | Value | Reference |
| Oral Bioavailability (F) | Oral | 36% | [1][9][10] |
| Half-life (t1/2) | Oral | ~3 hours | [1][2] |
| Cmax (Plasma) | Oral | Not specified | |
| Tmax (Plasma) | Oral | Not specified | |
| Brain Levels | Oral | Undetectable | [1][9] |
Table 3: Pharmacokinetic Properties of URB937 in Mice (10 mg/kg dose)
| Parameter | Route | Value | Reference |
| Oral Bioavailability (F) | Oral | 5.3% | [3] |
| Cmax (Plasma) | Oral (30 min) | 123 ng/mL | [3] |
| Plasma Concentration (24 h) | Oral | 1.1 ng/mL | [3] |
Signaling Pathway and Mechanism of Action
The primary mechanism of action of URB937 involves the potentiation of endogenous anandamide signaling in peripheral tissues. The following diagram illustrates this pathway.
Caption: Mechanism of action of URB937.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of findings.
FAAH Activity Assay
This protocol is adapted from studies characterizing the enzymatic activity of FAAH in the presence of inhibitors.[1][2]
Objective: To measure the inhibitory effect of URB937 on FAAH activity in tissue homogenates.
Materials:
-
Tissue samples (e.g., liver, brain)
-
Ice-cold Tris-HCl buffer (50 mM, pH 7.5)
-
Fatty acid-free bovine serum albumin (BSA)
-
Anandamide (substrate)
-
Anandamide-[ethanolamine-3H] (radiolabeled substrate)
-
URB937 (test compound)
-
Scintillation cocktail and counter
Procedure:
-
Homogenize weighed tissue samples in ice-cold Tris-HCl buffer (1:20 w/v).
-
Centrifuge the homogenates at 1000g for 10 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a standard method (e.g., bicinchoninic acid assay).
-
Prepare reaction tubes containing 0.5 ml of Tris-HCl buffer with 0.05% w/v fatty acid-free BSA.
-
Add tissue homogenate (e.g., 50 µg protein) to each tube.
-
Add URB937 at various concentrations to the respective tubes.
-
Initiate the reaction by adding 10 µM anandamide and a tracer amount of anandamide-[ethanolamine-3H] (e.g., 20,000 cpm).
-
Incubate the mixture at 37°C for 30 minutes.
-
Stop the reaction by adding an appropriate quenching solution (e.g., chloroform/methanol).
-
Extract the aqueous phase containing the radiolabeled ethanolamine product.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the percentage of FAAH inhibition for each URB937 concentration and determine the IC50 value.
Assessment of Peripheral Restriction and Brain Penetration
This workflow outlines the steps to confirm the peripherally restricted nature of URB937.[1][2][6][9]
References
- 1. escholarship.org [escholarship.org]
- 2. Pharmacokinetics, pharmacodynamics and safety studies on URB937, a peripherally restricted fatty acid amide hydrolase inhibitor, in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peripheral FAAH inhibition causes profound antinociception and protects against indomethacin-induced gastric lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological characterization of the peripheral FAAH inhibitor URB937 in female rodents: interaction with the Abcg2 transporter in the blood-placenta barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Pharmacokinetics, pharmacodynamics and safety studies on URB937, a peripherally restricted fatty acid amide hydrolase inhibitor, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
